(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1217679-84-9 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 |
InChI Key |
SRMNSSCOEASXSF-FERBBOLQSA-N |
Isomeric SMILES |
C1CN([C@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Chiral N Cbz 2 Benzyl Piperazine Frameworks
Selective Functional Group Interconversions on the Piperazine (B1678402) Core
The piperazine ring, with its two nitrogen atoms and adjacent carbons, presents multiple sites for functionalization. The electronic differences between the N-1 (acylated) and N-4 (free) nitrogens, as well as the reactivity of the C-H bonds, can be exploited for selective chemical modifications. mdpi.com
Oxidation and Reduction Chemistry of Pendant Groups
While direct oxidation or reduction of the piperazine core itself can be challenging without disrupting the ring system, the pendant groups offer opportunities for such transformations. For instance, if the benzyl (B1604629) group were to contain an oxidizable or reducible substituent, standard chemical methods could be employed. However, literature specifically detailing the oxidation and reduction of pendant groups on the (S)-1-N-CBZ-2-benzyl-piperazine framework is not extensively available, though general principles of organic synthesis would apply. Studies on related piperazine-containing compounds have shown that the piperazine moiety can be metabolically degraded through processes that include hydroxylation. nih.gov
Derivatization at Nitrogen and Carbon Positions
The derivatization of the piperazine core is a key strategy for creating analogues with diverse properties. mdpi.com
Nitrogen Derivatization: The free secondary amine (N-4) of the piperazine ring is a primary site for functionalization. It can readily undergo a variety of reactions, including:
Alkylation: Introduction of alkyl groups.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Arylation: Formation of N-aryl bonds, often through transition-metal-catalyzed cross-coupling reactions. nih.gov
Carbon Derivatization: Direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-position to a nitrogen atom, is a more advanced strategy. beilstein-journals.orgencyclopedia.pub Photoredox catalysis has emerged as a powerful tool for the α-C–H functionalization of N-protected piperazines. mdpi.combeilstein-journals.org These reactions allow for the introduction of various substituents directly onto the carbon skeleton of the piperazine ring. For N-Boc protected piperazines, direct lithiation followed by reaction with an electrophile is also a viable method for C-H functionalization. mdpi.com
Modification of the Benzyl Moiety and Cbz Protecting Group
The benzyl group and the Cbz protecting group are also amenable to chemical transformations, providing further avenues for structural diversification.
Aromatic Ring Functionalization
The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, would primarily occur at the ortho and para positions of the benzene (B151609) ring, directed by the electron-donating nature of the alkyl substituent. Metabolic studies of N-benzylpiperazine have shown that hydroxylation of the aromatic ring can occur. nih.gov
Selective Cleavage of the Benzyl Protecting Group
The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to selective cleavage. Common methods for Cbz deprotection include:
Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a very common and mild method for cleaving the Cbz group. organic-chemistry.org
Acidic Conditions: Strong acids can also be used to remove the Cbz group. ub.edu
Lewis Acids: Aluminum chloride (AlCl₃) in a fluorinated solvent has been shown to be effective for deprotecting N-Cbz groups. organic-chemistry.org
Nucleophilic Attack: A method using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has been developed for the deprotection of Cbz groups, offering an alternative to standard hydrogenolysis or Lewis acid-mediated conditions. organic-chemistry.org
The choice of deprotection method often depends on the presence of other functional groups within the molecule to ensure selectivity.
Applications in the Development of Advanced Synthetic Methodologies and Chiral Reagents
Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group arrangement of (S)-1-N-CBZ-2-benzyl-piperazine-HCl make it an exemplary chiral building block for the stereoselective synthesis of intricate molecular architectures. rsc.orgmdpi.com The presence of the Cbz (carboxybenzyl) protecting group on one of the piperazine (B1678402) nitrogens allows for selective deprotection and subsequent functionalization, a crucial aspect in multi-step syntheses. rsc.org
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. tmc.edunih.govmdpi.comresearchgate.net this compound serves as a valuable starting material for the construction of more complex heterocyclic systems. The piperazine core itself is a prominent feature in many bioactive compounds. rsc.orgchemicalbook.com For instance, the deprotection of the Cbz group, typically under reductive conditions, reveals a secondary amine that can participate in a variety of cyclization reactions to form fused or spirocyclic heterocyclic systems.
Furthermore, the benzyl (B1604629) group at the C2 position can be modified or cleaved, offering additional points for diversification. This versatility allows for the synthesis of a diverse range of substituted piperazines and related nitrogenous heterocycles, which are of significant interest in medicinal chemistry. rsc.org
Scaffolds for Chemical Library Generation and Parallel Synthesis
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural attributes of this compound make it an ideal scaffold for combinatorial and parallel synthesis. nih.gov The differential reactivity of the two nitrogen atoms—one protected as a carbamate (B1207046) and the other as a free amine (after deprotection of the hydrochloride salt)—allows for sequential and site-selective introduction of various substituents.
This "scaffold-based" approach enables the rapid generation of a large number of structurally related analogs. For example, the free secondary amine can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes or carboxylic acids. Subsequently, the Cbz group can be removed to allow for further diversification at the other nitrogen. This systematic variation of substituents around the chiral piperazine core is instrumental in exploring the structure-activity relationships (SAR) of new chemical entities.
Role in Asymmetric Catalysis and Chiral Auxiliary Development
The development of new chiral ligands and auxiliaries is fundamental to advancing the field of asymmetric catalysis. Chiral piperazine derivatives have been recognized for their potential in inducing stereoselectivity in a variety of chemical transformations. rsc.orgacs.org
Ligand Design for Enantioselective Transformations
This compound, and more specifically its deprotected form, (S)-2-benzylpiperazine, can serve as a C1-symmetric chiral diamine ligand. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. The conformational rigidity of the piperazine ring and the steric bulk of the benzyl group play a crucial role in the transfer of chirality.
These chiral diamine ligands have been explored in various enantioselective transformations, including asymmetric hydrogenation and transfer hydrogenation reactions. The modular nature of the piperazine scaffold allows for the tuning of steric and electronic properties by modifying the substituents on the nitrogen atoms, thereby optimizing the ligand for a specific catalytic application.
| Ligand Derivative | Metal | Reaction Type | Enantiomeric Excess (ee) |
| N-Aryl-(S)-2-benzylpiperazine | Rhodium | Asymmetric Hydrogenation of ketones | up to 95% |
| N,N'-Diacyl-(S)-2-benzylpiperazine | Ruthenium | Asymmetric Transfer Hydrogenation | up to 98% |
This table represents hypothetical data based on the potential applications of chiral piperazine ligands and is for illustrative purposes.
Organocatalytic Applications of Chiral Diamines
The field of organocatalysis has seen exponential growth, with chiral amines and their derivatives playing a pivotal role. Chiral diamines derived from (S)-2-benzylpiperazine can function as effective organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates.
For instance, they can be employed in asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The bifunctional nature of the diamine allows for the activation of one reactant (e.g., an aldehyde via iminium ion formation) while the other nitrogen can act as a Brønsted base or participate in hydrogen bonding to organize the transition state, leading to high levels of enantioselectivity.
Contributions to Target-Oriented Synthesis
One notable area of application is in the synthesis of antiviral agents and kinase inhibitors. nih.goved.ac.uknih.gov The piperazine moiety is a common pharmacophore in these classes of drugs. By starting with a chiral, non-racemic building block like this compound, chemists can ensure the correct stereochemistry in the final drug candidate, which is often critical for its biological activity and safety profile. For example, derivatives of 2-benzylpiperazine (B1268327) have been investigated as potent inhibitors of human carbonic anhydrases, with the stereochemistry at the C2 position influencing the inhibitory potency and isoform selectivity. nih.gov
| Target Compound Class | Therapeutic Area | Role of this compound |
| Carbonic Anhydrase Inhibitors | Glaucoma, Epilepsy | Chiral scaffold providing stereospecific interactions with the enzyme active site. |
| σ1 Receptor Ligands | Neuropathic Pain | Core structure for the development of selective ligands. |
| Kinase Inhibitors | Oncology | Key building block for the synthesis of complex heterocyclic systems. |
This table provides examples of therapeutic areas where derivatives of the title compound have been investigated.
Mechanistic Insights and Computational Studies of Chiral Piperazine Systems
Elucidation of Reaction Mechanisms in Asymmetric Syntheses
The creation of specific stereoisomers of chiral piperazines is a primary goal of asymmetric synthesis. Mechanistic studies are vital to understanding and controlling the stereochemical outcomes of these reactions.
Catalytic cyclization reactions are a common strategy for constructing the piperazine (B1678402) ring. The stereochemical outcome of these reactions is often determined by the energetics of various possible transition states.
For instance, in the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines, the formation of the cis isomer is explained by a cyclization transition state where the N-aryl group rotates to allow for a pyramidalized nitrogen. nih.gov This conformation minimizes A1,3-strain (allylic strain) and permits a pseudoequatorial orientation of the substituent, leading to the observed cis stereochemistry. nih.gov
Another approach involves the catalytic reductive cyclization of dioximes. The predominant formation of cis-2,6-isomers of piperazines is rationalized by the addition of dihydrogen from the less sterically hindered face of the C=N bond in a dihydropyrazine (B8608421) intermediate, opposite to the existing substituent. nih.gov This stereoselective hydrogenation is a key step in determining the final product's relative stereochemistry. nih.gov
Palladium-catalyzed intramolecular hydroamination has also been employed for the diastereoselective synthesis of 2,6-disubstituted piperazines. nih.gov The relative trans stereochemistry of the resulting piperazine product was confirmed through single-crystal X-ray diffraction, indicating a well-defined transition state for the cyclization step. nih.gov
A proposed mechanism for the rhodium-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles to synthesize dehydropiperazines also highlights the importance of transition states in understanding product formation. mdpi.com Similarly, palladium-catalyzed cross-coupling of aziridines with boronic acids proceeds through a proposed catalytic cycle involving an azapalladacycle intermediate, where the transition states of oxidative addition and reductive elimination dictate the reaction's success. mdpi.com
The synthesis of chiral piperazines often relies on diastereoselective or enantioselective addition reactions to precursors. For example, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to a chiral α-amino sulfinylimine. nih.gov This method provides access to stereochemically defined trifluoromethylated piperazines, which are valuable in drug discovery. nih.gov
A concise synthetic route to 2,3-substituted piperazine acetic acid esters has been developed starting from optically pure 1,2-diamines. nih.gov This method, however, resulted in racemization when applied to the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, indicating that the stereochemical integrity is not always maintained through the reaction pathway. nih.gov
Iridium-catalyzed reverse prenylation of tryptamines offers a direct, single-step method for the enantioselective synthesis of C3a-prenylated hexahydropyrrolo[2,3-b]indoles. acs.org The catalytic system employs a novel iridium–NHC–phosphoramidite catalyst to achieve high yields, complete branched selectivity, and excellent enantioselectivities. acs.org The success of this transformation hinges on controlling both regioselectivity (C- vs. N-alkylation) and enantioselectivity (facial selectivity of the nucleophilic attack). acs.org
The following table summarizes selected diastereoselective alkylations of chiral tetrazolo[1,5a]azepines, which serve as precursors to diastereomerically enriched azepanes, a related seven-membered ring system. The diastereomeric ratio is highly dependent on the electrophile used.
| Entry | Electrophile | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|
| 1 | Iodomethane | trans-2a | >98:2 | 95 |
| 2 | Ethyl iodide | trans-2b | >98:2 | 91 |
| 3 | Benzyl (B1604629) bromide | trans-2c | >98:2 | 88 |
Data sourced from a study on diastereoselective alkylations of chiral tetrazolo[1,5a]azepines. nih.gov
Computational Chemistry for Conformational and Electronic Analysis
Computational chemistry is an indispensable tool for analyzing the three-dimensional structures and electronic properties of chiral piperazines, providing insights that are often difficult to obtain through experimental methods alone.
Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, are fundamental to understanding chiral systems. In molecules like piperazines, the orientation of lone pairs on the nitrogen atoms and the alignment of bonding and antibonding orbitals with adjacent sigma or pi systems can dictate the molecule's preferred conformation and its reactivity profile. youtube.com
Computational studies on the alkylations of chiral seven-membered rings fused to tetrazoles revealed that torsional effects are responsible for the observed high diastereoselectivity. nih.gov These effects arise from the energetic cost of bond eclipsing during the approach of the electrophile, guiding it to a specific face of the molecule.
Molecular modeling techniques, such as docking and molecular dynamics simulations, are used to predict how piperazine derivatives bind to biological targets like receptors and enzymes. nih.govnih.gov These studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.gov
Computational methods are also employed to predict physicochemical properties like acid-base equilibria (pKa). The protonation state of the piperazine nitrogens at physiological pH is critical for its biological activity and pharmacokinetic properties. For a series of piperidine (B6355638)/piperazine-based compounds, calculations were performed to determine the percentage of monoprotonated forms in an aqueous solution at physiological pH. nih.gov This revealed that while some derivatives exist almost exclusively in a monoprotonated state, others show a decreased estimated basicity. nih.gov
Novel piperazine derivatives have been identified as selective antagonists of GluN2B-containing NMDARs, with enhanced potency under acidic conditions. acs.org The pH-dependent activity is a key feature, and computational modeling can help to understand the protonation states of the ligand and receptor at different pH values, explaining the observed increase in potency. acs.org
The table below shows the calculated pKa and the percentage of the monoprotonated species at physiological pH (7.4) for selected piperazine and piperidine derivatives, illustrating the influence of structure on basicity.
| Compound | Structure Type | Calculated pKa | Monoprotonated Species at pH 7.4 (%) |
|---|---|---|---|
| Compound 1 | Benzylpiperazine derivative | 8.03 | 81.01 |
| Compound 2 | Benzylpiperazine derivative | 8.03 | 81.01 |
| Compound 3 | Benzylpiperidine derivative | 9.56 | 99.32 |
| Compound 4 | Benzylpiperidine derivative | 9.56 | 99.32 |
| Compound 5 | Benzylpiperidine derivative | 9.56 | 99.32 |
Data adapted from a computational study on piperidine/piperazine-based sigma receptor ligands. nih.gov
Analytical Techniques for Characterization and Stereochemical Assignment
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the enantiomeric purity of chiral compounds like (S)-1-N-CBZ-2-benzyl-piperazine-HCl. Chiral HPLC, specifically, is employed to separate the (S)-enantiomer from its (R)-enantiomer, allowing for the determination of enantiomeric excess (% ee).
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A common choice for separating piperazine (B1678402) derivatives is a polysaccharide-based column, such as a ChiralPak AD-H column. acs.org The mobile phase composition is critical for achieving optimal separation and typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol, with a small amount of an amine modifier like diethylamine (B46881) (Et₂NH) to improve peak shape. acs.org
Detailed research findings have demonstrated the successful separation of similar chiral piperazine compounds using these methods. For instance, the enantiomeric purity of a related compound was determined using a ChiralPak AD-H analytical HPLC column with a mobile phase of Hexane:EtOH:Et₂NH (85:15:0.1 v/v/v) at a flow rate of 1.00 mL/min, with detection at 254 nm. acs.org Such methods are capable of detecting very small amounts of the undesired enantiomer, ensuring the high purity required for subsequent applications. nih.gov The precision of HPLC methods is typically high, with intra- and inter-day variations being minimal. nih.gov
| Parameter | Value | Reference |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | acs.org |
| Column | ChiralPak AD-H (analytical, 4.6 mm x 25 cm, 5 µm particle size) | acs.org |
| Mobile Phase | Hexane:Ethanol:Diethylamine (85:15:0.1 v/v/v) | acs.org |
| Flow Rate | 1.00 mL/min | acs.org |
| Detection | UV at 254 nm | acs.org |
| Purpose | Determination of enantiomeric purity | acs.orgbeilstein-journals.org |
Advanced Spectroscopic Characterization (e.g., 1D and 2D NMR, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the connectivity and spatial arrangement of atoms.
¹H NMR provides information about the number of different types of protons and their neighboring environments.
¹³C NMR identifies the different carbon environments within the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing piperazine derivatives. europa.eunih.gov The mass spectrum of benzylpiperazine (a related core structure) typically shows characteristic peaks corresponding to the benzyl (B1604629) group (m/z = 91) and the piperazine ring fragments. europa.eu This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.
| Technique | Application | Key Findings | Reference |
| ¹H and ¹³C NMR | Structural elucidation and isomer identification. | Confirms the presence of benzyl, piperazine, and CBZ groups. Helps distinguish between conformers and isomers. | chemrxiv.orgresearchgate.net |
| Mass Spectrometry (GC-MS) | Molecular weight determination and structural confirmation. | Provides a characteristic fragmentation pattern. For the related compound Benzylpiperazine (BZP), major peaks are observed at m/z = 91 (base peak), 134, 56, 176, and 65. | europa.eunih.gov |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic and chromatographic methods confirm the structure and purity, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net
For chiral molecules, especially those containing only light atoms (like carbon, nitrogen, and oxygen), the determination of absolute configuration relies on the phenomenon of anomalous (or resonant) scattering. researchgate.netmdpi.com By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established. nih.gov
In studies of similar chiral piperazine derivatives, X-ray crystallography has been successfully used to assign the absolute configuration as 'S'. acs.orgnih.gov The analysis provides detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, the oxalate (B1200264) salt of a related S-enantiomer was found to crystallize in a monoclinic system with the space group P2₁. acs.orgnih.gov This definitive structural information is the gold standard for stereochemical assignment. researchgate.net
| Parameter | Example Value for a Related Chiral Piperazine Salt | Reference |
| Technique | Single-Crystal X-ray Diffraction | acs.orgnih.gov |
| Purpose | Absolute Configuration Determination | acs.orgnih.govnih.gov |
| Crystal System | Monoclinic | acs.orgnih.gov |
| Space Group | P2₁ | acs.orgnih.gov |
| Result | Unambiguous assignment of the 'S' configuration at the chiral center. | acs.orgnih.gov |
Emerging Research Avenues and Future Perspectives in Chiral Piperazine Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of carbon-substituted chiral piperazines remains a challenging yet critical area of research. researchgate.net Traditional methods are often lengthy and limited by the availability of starting materials, prompting the development of more innovative and efficient strategies. mdpi.com
A significant focus is on the asymmetric synthesis from non-chiral starting materials using chiral catalysts. nih.gov One prominent method is the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides. This technique has proven effective for producing a variety of chiral piperazines, including 3-substituted and disubstituted versions, with high enantioselectivity (up to 96% ee). researchgate.netacs.org The scalability of this method further highlights its practical utility for producing drug precursors. acs.org
Another major avenue involves leveraging the "chiral pool," using readily available enantiopure starting materials like α-amino acids. rsc.orgnih.gov Researchers have developed practical and scalable routes to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines in just four steps from α-amino acids. rsc.org A key step in this process is an aza-Michael addition between a protected chiral 1,2-diamine and a vinyl sulfonium (B1226848) salt. rsc.org Similarly, concise five-step routes have been established to create 3-substituted piperazine-2-acetic acid esters from optically pure amino acids, which are converted into chiral 1,2-diamines before the final ring formation. nih.gov
Direct C-H functionalization is also emerging as a powerful tool. mdpi.com These methods provide new ways to create specific substitution patterns on the piperazine (B1678402) ring, bypassing some of the more complex multi-step cyclization strategies. mdpi.com For instance, photoredox catalysis has been successfully employed for the C-H alkylation and heteroarylation of the piperazine core, expanding the toolkit for medicinal chemists. mdpi.com
Table 1: Comparison of Modern Synthetic Routes for Chiral Piperazines
| Synthetic Strategy | Key Features | Advantages | Challenges | Representative References |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of pyrazinium salts using a chiral catalyst (e.g., Iridium-based). | High enantioselectivity, good yields, scalability. | Requires pre-activation of the pyrazine (B50134) starting material. | acs.org, researchgate.net |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids or carbohydrates. | High stereochemical control, predictable outcomes. | Can be limited by the availability and cost of starting materials. | rsc.org, nih.gov, nih.gov |
| C-H Functionalization | Direct introduction of substituents onto the piperazine ring's carbon atoms. | Atom-economical, provides access to novel substitution patterns. | Controlling regioselectivity and avoiding side reactions can be difficult. | mdpi.com |
| Cyclization of Diamines | Construction of the piperazine ring from linear diamine precursors. | A versatile and common approach for many substitution patterns. | Often requires multiple steps, including protection and deprotection. | researchgate.net |
Expansion of Chiral Piperazine Building Block Repertoire
The structural diversity of piperazine-containing drugs has historically been limited, with most featuring substituents only at the nitrogen atoms (N1 and N4). rsc.org This leaves a vast, unexplored chemical space associated with carbon-substituted piperazines. nih.govrsc.org To address this, significant effort is being directed toward expanding the repertoire of chiral piperazine building blocks, creating a more diverse "toolbox" for drug discovery. mdpi.comenamine.net
Research is moving beyond simple N-substitution to the development of methods for introducing a wide array of functional groups onto the carbon backbone of the piperazine ring. mdpi.com This includes the synthesis of C2-monosubstituted, C2,C3-disubstituted, C2,C5-disubstituted, and even tetrasubstituted piperazines. rsc.orgnih.gov These efforts are crucial as the introduction of chiral centers on the carbon framework can significantly impact a molecule's biological activity and pharmacokinetic properties. thieme-connect.de For example, studies have shown that compounds with an S-configuration at a chiral center can be significantly more active than their R-configuration counterparts. nih.gov
Strategies to achieve this expansion include:
Diastereoselective Reactions: Methods that create specific stereoisomers, such as the synthesis of cis-2,5-disubstituted homochiral piperazines through the ring-opening of chiral aziridines derived from natural amino acids. rsc.org
Orthogonally Protected Piperazines: The synthesis of piperazines with different protecting groups (e.g., Boc and Cbz) on the two nitrogen atoms allows for selective functionalization at each position, enabling the construction of complex, unsymmetrically substituted molecules. rsc.org
Bioisosteres: The design and synthesis of piperazine analogues and bioisosteres, such as spirodiamines, provide alternative scaffolds that can offer improved activity or reduced cytotoxicity compared to the original piperazine-containing compound. enamine.net
The availability of a broader range of these chiral building blocks is essential for optimizing lead compounds in drug development and exploring new structure-activity relationships. enamine.net
Table 2: Examples of Expanded Chiral Piperazine Building Blocks
| Building Block Type | Synthetic Approach | Potential Application | Representative References |
|---|---|---|---|
| Orthogonally Protected 2-Substituted Piperazines | Aza-Michael addition from α-amino acid derivatives. | Modular synthesis of complex, multi-substituted piperazines. | rsc.org |
| ***cis*-2,5-Disubstituted Homochiral Piperazines** | Regioselective ring-opening of chiral aziridines. | Creation of scaffolds with defined spatial arrangements for receptor binding. | rsc.org |
| 3-Substituted Piperazine-2-Acetic Acid Esters | Annulation of a key chiral 1,2-diamine intermediate. | Accessing novel 2,3-substituted piperazine patterns. | nih.gov, nih.gov |
| C2-Alkylated Piperazines | Photoredox C-H alkylation of carbamate-protected piperazines. | Direct and efficient introduction of alkyl groups to expand chemical diversity. | mdpi.com |
Integration with Modern Synthetic Platforms (e.g., Flow Chemistry, Automated Synthesis)
To meet the demands of modern drug discovery for speed, efficiency, and scalability, the synthesis of chiral piperazines is increasingly being integrated with advanced technological platforms like flow chemistry and microwave-assisted synthesis. nih.govnih.gov
Flow Chemistry , or continuous processing, offers significant advantages over traditional batch synthesis. Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology has been successfully applied to the synthesis of chiral piperidines and other N-heterocycles, demonstrating superior results with high yields and diastereoselectivity achieved in minutes rather than hours. mtroyal.cafao.org The benefits of this approach include:
Enhanced Safety: Better control over reaction temperature and pressure, especially for highly exothermic or hazardous reactions.
Improved Efficiency and Scalability: The ability to run reactions continuously allows for high-throughput production and straightforward scaling by simply extending the run time. nih.govmtroyal.ca
Increased Reproducibility: Precise control over reaction parameters leads to more consistent product quality.
Microwave-Assisted Synthesis is another powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield and purity. jocpr.com This technique has been successfully used to prepare key intermediates for piperazine-containing drugs. jocpr.com Researchers have moved from simple batch microwave reactions to developing continuous flow microwave reactors, combining the benefits of both technologies for even greater efficiency. nih.gov This integration allows for the rapid, one-pot synthesis of monosubstituted piperazines, avoiding the multi-step protection-deprotection sequences common in traditional methods. nih.gov
These modern platforms are transforming the synthesis of chiral piperazines from a time-consuming laboratory process into a more efficient, scalable, and robust manufacturing operation, facilitating the rapid production of these vital chemical entities for research and development. nih.govnih.gov
Table 3: Advantages of Modern Synthetic Platforms for Chiral Piperazine Synthesis
| Platform | Key Advantages | Impact on Synthesis | Representative References |
|---|---|---|---|
| Flow Chemistry | Rapid reaction times, enhanced safety, scalability, high reproducibility. | Enables continuous, high-throughput production of chiral heterocycles with superior control. | mtroyal.ca, fao.org, nih.gov |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, increased yields and purity. | Accelerates key reaction steps in the synthesis of piperazine intermediates and final products. | jocpr.com, nih.gov |
| Integrated Flow-Microwave Systems | Combines the speed of microwave heating with the control and scalability of flow processing. | Facilitates highly efficient, one-pot syntheses and rapid optimization of reaction conditions. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
